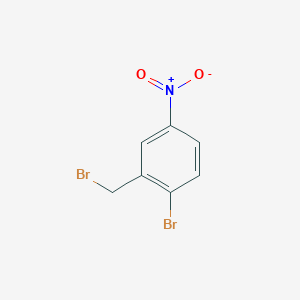

1-Bromo-2-(bromomethyl)-4-nitrobenzene

Description

Significance of Halogenated Nitroaromatics as Key Synthetic Precursors

Among the diverse class of substituted nitrobenzenes, halogenated nitroaromatics hold a position of particular importance. These compounds, featuring one or more halogen atoms in addition to a nitro group, are critical intermediates in the synthesis of numerous high-value chemicals. They are instrumental in the production of halogenated anilines, which are foundational building blocks for a variety of products, including pharmaceuticals, herbicides, and pigments. nih.govfiveable.me

The synthetic utility of halogenated nitroaromatics stems from the distinct reactivity of the nitro group and the halogen substituents. The nitro group can be readily reduced to an amino group, while the halogen atom can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, or nucleophilic aromatic substitution. stackexchange.com This dual functionality allows for a stepwise and controlled elaboration of the aromatic scaffold. The synthesis of these precursors often involves the nitration of a corresponding halogenated benzene (B151609). pbworks.com The interplay between the directing effects of the existing halogen and the incoming nitro group is a key consideration in achieving the desired isomeric product.

Positioning of 1-Bromo-2-(bromomethyl)-4-nitrobenzene within Contemporary Chemical Research

While the broader class of halogenated nitroaromatics is well-documented, specific research on This compound is notably limited in publicly accessible scientific literature. This specific substitution pattern, with a bromine atom at the C1 position, a bromomethyl group at C2, and a nitro group at C4, presents a unique combination of reactive sites. The presence of two different types of bromine substituents—one directly attached to the aromatic ring and another on a methyl group—offers potential for differential reactivity.

The benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent handle for introducing a wide array of functional groups. youtube.com Concurrently, the aromatic bromine and the nitro group provide avenues for further modifications, such as cross-coupling reactions and reduction, respectively.

Due to the scarcity of direct research on this specific isomer, its precise role in contemporary chemical research is not well-defined. However, by examining its structural analogues, we can infer its potential applications. For instance, related compounds like 1-bromo-4-methyl-2-nitrobenzene are recognized as intermediates in the synthesis of pyrethroid insecticides. nih.gov Similarly, other brominated nitrobenzene (B124822) derivatives are used in the development of pharmaceuticals and materials with specialized properties. chemimpex.com

Below is a data table comparing the known properties of isomers and closely related compounds to this compound, illustrating the type of data that would be relevant for its characterization.

| Property | 2-Bromo-1-(bromomethyl)-4-nitrobenzene nih.gov | 1-(Bromomethyl)-3-nitrobenzene nih.gov | 1-Bromo-4-nitrobenzene (B128438) |

| Molecular Formula | C7H5Br2NO2 | C7H6BrNO2 | C6H4BrNO2 |

| Molecular Weight | 294.93 g/mol | 216.03 g/mol | 202.01 g/mol |

| CAS Number | 940-05-6 | 3958-57-4 | 586-78-7 |

| Physical Form | Not specified | Not specified | Solid |

| Melting Point | Not specified | Not specified | 124-126 °C |

| Boiling Point | Not specified | Not specified | 255-256 °C |

This table presents data for isomers and related compounds due to the limited availability of specific data for this compound.

Overview of Academic Research Trajectories Pertaining to this compound

Given the lack of dedicated studies on this compound, an overview of academic research trajectories must be extrapolated from research on analogous polysubstituted nitrobenzenes. The synthetic pathways to such molecules are a significant area of investigation, often focusing on controlling the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

A plausible synthetic route to this compound could involve a multi-step process starting from a simpler substituted benzene. For example, one could envision the nitration of 1-bromo-2-methylbenzene. The directing effects of the bromo and methyl groups would influence the position of the incoming nitro group. Subsequent side-chain bromination of the methyl group, typically using N-bromosuccinimide (NBS) under radical initiation conditions, would yield the final product. google.com

The research applications for a molecule like this compound would likely lie in its utility as a versatile building block. The differential reactivity of its functional groups could be exploited in combinatorial chemistry for the generation of libraries of novel compounds for biological screening. For instance, the bromomethyl group could be reacted with a series of nucleophiles, followed by the reduction of the nitro group and subsequent derivatization of the resulting amine.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBRXANSVKZSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-82-2 | |

| Record name | 1-bromo-2-(bromomethyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 1 Bromo 2 Bromomethyl 4 Nitrobenzene

Established Synthetic Routes to 1-Bromo-2-(bromomethyl)-4-nitrobenzene

Established methods for synthesizing this compound focus on two main precursor types: aromatic methyl compounds and substituted benzylic alcohols.

A common and direct approach is the benzylic bromination of a suitable methyl precursor, such as 4-bromo-1-methyl-2-nitrobenzene. This reaction, often known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. masterorganicchemistry.commasterorganicchemistry.com It involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. commonorganicchemistry.com

Key features of this synthetic route include the use of a radical initiator to start the reaction and a non-polar solvent to facilitate the process. While carbon tetrachloride (CCl₄) has been traditionally used, less toxic solvents are now preferred due to safety and environmental concerns. commonorganicchemistry.comresearchgate.net

Table 1: Synthesis via Bromination of 4-Bromo-1-methyl-2-nitrobenzene

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Bromo-1-methyl-2-nitrobenzene | masterorganicchemistry.comcommonorganicchemistry.com |

| Reagent | N-Bromosuccinimide (NBS) | commonorganicchemistry.com |

| Initiator | Azobisisobutyronitrile (AIBN) or Light | commonorganicchemistry.comgoogleapis.com |

| Solvent | Carbon Tetrachloride (CCl₄) or other inert solvents | commonorganicchemistry.com |

| Temperature | Elevated temperatures (e.g., reflux) | commonorganicchemistry.com |

An alternative high-yield pathway involves the conversion of a substituted benzylic alcohol, specifically (2-bromo-5-nitrophenyl)methanol, into the desired bromomethyl compound. chemicalbook.com This transformation is effectively an Appel-type reaction, where the hydroxyl group is substituted by a bromide ion. This method is particularly advantageous due to its mild reaction conditions and excellent yield.

The process involves treating the alcohol with a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). The reaction is typically performed at a reduced temperature to control its exothermicity and minimize side reactions. A detailed experimental procedure reports achieving a 96% yield for this conversion. chemicalbook.com

Table 2: Synthesis from (2-bromo-5-nitrophenyl)methanol

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | (2-bromo-5-nitrophenyl)methanol | chemicalbook.com |

| Reagents | N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | chemicalbook.com |

| Solvent | Dry Dichloromethane (B109758) (DCM) | chemicalbook.com |

| Temperature | 0 °C | chemicalbook.com |

| Duration | 1.5 hours | chemicalbook.com |

| Yield | 96% | chemicalbook.com |

The successful synthesis of this compound relies on the specific roles of key reagents.

N-Bromosuccinimide (NBS) is a versatile reagent used in both primary synthetic routes. wikipedia.org In the radical bromination of 4-bromo-1-methyl-2-nitrobenzene, NBS serves as a convenient and reliable source of bromine radicals (Br•) under initiation by light or a chemical initiator like AIBN. masterorganicchemistry.comwikipedia.org Its advantage over molecular bromine (Br₂) is that it maintains a low, constant concentration of bromine in the reaction mixture, which favors the desired substitution over competing reactions. masterorganicchemistry.com In the conversion of (2-bromo-5-nitrophenyl)methanol, NBS acts as the bromine source in the Appel reaction, reacting with triphenylphosphine to form the active phosphonium (B103445) bromide intermediate. chemicalbook.com

Triphenylphosphine (PPh₃) is a crucial reagent in the transformation of the benzylic alcohol. wikipedia.org It reacts with NBS to generate an electrophilic phosphorus intermediate. The oxygen of the alcohol's hydroxyl group then attacks this intermediate, leading to its conversion into a good leaving group, which is subsequently displaced by the bromide ion to form the final product, this compound, and triphenylphosphine oxide as a byproduct. orgsyn.org

Optimization of Reaction Conditions and Selectivity in Synthesis

Optimizing reaction parameters such as catalysts, initiators, solvents, and temperature is critical for maximizing yield and ensuring the selective formation of the desired product.

In the context of benzylic bromination of methyl precursors, the reaction is not catalytic but requires an initiator to begin the free-radical chain reaction. commonorganicchemistry.com

AIBN (Azobisisobutyronitrile) is a common chemical radical initiator. commonorganicchemistry.com Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a bromine atom from NBS to generate the bromine radical that propagates the chain reaction. The amount of AIBN used is typically catalytic.

Light Irradiation , often with a standard projector lamp or UV light, provides the energy to induce the homolytic cleavage of the N-Br bond in NBS, directly forming the bromine radical. googleapis.comtubitak.gov.tr This photochemical initiation is a clean method that avoids the introduction of chemical initiator byproducts. rsc.org

The choice between a chemical initiator and photochemical methods can depend on the specific substrate and the scale of the reaction. Both methods are effective in promoting the selective bromination at the benzylic position. googleapis.com

The choice of solvent and precise temperature control are paramount for achieving high selectivity and yield in both synthetic strategies.

Solvent Effects : In radical benzylic brominations, the solvent must be inert to the reaction conditions, particularly to radical attack. Carbon tetrachloride (CCl₄) has been a classic choice due to its inertness and ability to dissolve the reactants. commonorganicchemistry.com However, due to its toxicity, alternative non-polar, non-chlorinated solvents like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) have been investigated and used effectively. researchgate.netresearchgate.net For the transformation of (2-bromo-5-nitrophenyl)methanol, a polar aprotic solvent like dry dichloromethane is used to dissolve the alcohol and reagents effectively while remaining unreactive under the mild conditions of the Appel reaction. chemicalbook.com

Temperature Control : Temperature plays a critical role in controlling selectivity. Radical brominations are typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure efficient decomposition of the initiator (like AIBN) and to maintain the radical chain reaction. commonorganicchemistry.com Conversely, the conversion of the benzylic alcohol using NBS and PPh₃ is performed at a low temperature (0 °C). chemicalbook.com This cooling is essential to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts, thus ensuring a high yield of the desired this compound.

Advanced Purification and Isolation Techniques

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, by-products, and reaction intermediates. The isolation and purification of the target compound to a high degree of purity are critical for its subsequent use in synthetic applications and for accurate analytical characterization. Advanced chromatographic techniques are indispensable for achieving the required purity.

Chromatographic Methods for Compound Isolation (e.g., Silica (B1680970) Gel Column Chromatography, Flash Column Chromatography)

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For the purification of this compound, adsorption chromatography, particularly using silica gel, is the most common and effective method.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and widely used purification technique in organic synthesis. It operates on the principle of differential adsorption of compounds onto a solid stationary phase (silica gel) from a liquid mobile phase (the eluent). Silica gel is a porous, granular form of silicon dioxide with a high surface area, characterized by the presence of surface silanol (B1196071) (Si-OH) groups, which makes it a polar adsorbent. kanto.com.myresearchgate.net

The separation process relies on the polarity differences between the components of the crude mixture. More polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Less polar compounds have a weaker interaction with the stationary phase and are eluted more quickly by the mobile phase. The choice of eluent (solvent system) is crucial for effective separation; its polarity is optimized to allow the target compound to move down the column at an appropriate rate, separating it from impurities.

In a documented synthesis of this compound, the crude product was effectively purified using silica gel column chromatography. chemicalbook.com This method successfully isolated the target compound from reaction by-products, yielding a high-purity, off-white solid. chemicalbook.com The specific parameters for this purification are detailed in the table below.

Table 1: Silica Gel Column Chromatography Parameters for this compound Purification chemicalbook.com

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Ethyl acetate (B1210297) in petroleum ether (3:97 v/v) |

| Starting Material | Crude product from the reaction of (2-bromo-5-nitrophenyl)methanol, PPh₃, and NBS |

| Isolated Product | This compound |

| Yield | 96% |

| Purity (LC-MS) | 92.9% |

Flash Column Chromatography

Flash column chromatography is an advancement of traditional gravity column chromatography. orgsyn.org It utilizes positive pressure (from air or an inert gas like nitrogen) to force the mobile phase through the column of stationary phase more quickly. orgsyn.org This technique significantly reduces the time required for separation while often improving resolution. orgsyn.org Flash chromatography typically employs silica gel with a smaller particle size (e.g., 40-63 µm) compared to gravity chromatography, which increases the surface area and leads to more efficient separations. kanto.com.myorgsyn.org

While specific flash chromatography parameters for this compound are not extensively detailed, the technique is routinely applied to structurally similar bromo-nitroaromatic compounds, demonstrating its suitability. acs.org The principles are identical to gravity column chromatography, but the accelerated flow rate demands careful selection of the solvent system to ensure that the resolution between the desired compound and impurities is maintained. The selection of an appropriate eluent system, often determined by preliminary analysis using Thin Layer Chromatography (TLC), is critical for a successful outcome. researchgate.net For instance, the purification of a related precursor, 2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol, was achieved using flash column chromatography with a hexane/ethyl acetate eluent system. acs.org

Table 2: Examples of Chromatographic Purification for Structurally Related Bromo-Nitroaromatic Compounds

| Compound | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Source |

| 2-Bromo-4-nitrobenzaldehyde | Column Chromatography | Silica Gel | 5% to 15% ethyl acetate in hexanes (gradient) | chemicalbook.com |

| 2-Azido-1-(5-bromo-2-nitrophenyl)ethan-1-ol | Flash Column Chromatography | Not Specified | Hexane/Ethyl acetate (10:3 v/v) | acs.org |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2 Bromomethyl 4 Nitrobenzene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring is a benzylic halide. This structural feature renders the compound highly susceptible to nucleophilic substitution reactions. The reactivity is significantly greater at the benzylic carbon than at the bromine-substituted carbon of the aromatic ring. This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

A wide array of nucleophiles can displace the bromide ion from the bromomethyl group. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of derivatives. Common nucleophiles include oxygen-containing species like hydroxide (B78521) and alkoxides, nitrogen-containing compounds such as ammonia (B1221849) and amines, and sulfur-based nucleophiles like thiolates.

The reaction conditions are typically tailored to the specific nucleophile and desired outcome. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often employed to dissolve the reactants and facilitate the substitution process. The reaction temperature can be adjusted to control the rate of reaction.

Below is a table summarizing potential nucleophilic substitution reactions at the bromomethyl position.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl (B1604629) Alcohol | Aqueous solvent, moderate heat |

| Alkoxide | Sodium Ethoxide (NaOEt) | Benzyl Ether | Anhydrous alcohol, room temp. |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (B81097) | Sodium Azide (NaN₃) | Benzyl Azide | Acetone/Water, moderate heat |

| Amines | Ammonia (NH₃), RNH₂, R₂NH | Benzylamine | Alcohol or polar aprotic solvent |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (Sulfide) | Polar aprotic solvent (e.g., DMF) |

This table is illustrative and based on the general reactivity of benzylic bromides.

Nucleophilic substitution at the benzylic carbon of 1-bromo-2-(bromomethyl)-4-nitrobenzene can proceed through either an Sₙ1 or Sₙ2 mechanism. The predominant pathway is influenced by factors such as the strength and concentration of the nucleophile, the polarity of the solvent, and the reaction temperature.

Sₙ2 Mechanism: This pathway involves a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This bimolecular reaction is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation. The benzene ring, assisted by the electron-withdrawing nitro group, effectively delocalizes the positive charge, making this intermediate relatively stable. In the second, fast step, the carbocation reacts with a nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (which can solvate both the leaving group and the carbocation), and higher temperatures.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Further substitution on the aromatic ring of this compound involves electrophilic attack. The position of this attack is governed by the directing effects of the substituents already present: the bromine atom, the bromomethyl group, and the nitro group. pbworks.com Aromatic rings are generally less reactive toward electrophiles than alkenes, and the presence of deactivating groups on this compound means that harsh reaction conditions may be required. openstax.orgmsu.edu

The mechanism for electrophilic aromatic substitution is a two-step process. libretexts.orglibretexts.org In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orglibretexts.org In the second step, a proton is removed from the arenium ion to restore the aromaticity of the ring. libretexts.orglibretexts.org

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the cumulative effects of the existing substituents.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. quora.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comlibretexts.org The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. pressbooks.publumenlearning.com

Bromomethyl Group (-CH₂Br): This group is considered weakly deactivating due to the inductive effect of the bromine atom. It is an ortho, para-director.

When multiple substituents are present, the most powerfully activating group generally determines the position of substitution. askfilo.com However, in this molecule, all substituents are deactivating. In such cases, the directing effects must be carefully considered. The nitro group strongly deactivates the ortho and para positions relative to the meta position. The bromine atom and bromomethyl group direct ortho and para to themselves. An ortho-para director takes precedence over a meta director in determining the substitution position. askfilo.com Steric hindrance can also play a significant role in determining the major product. askfilo.com

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -NO₂ | C4 | Strongly Deactivating (-I, -R) | meta |

| -Br | C1 | Deactivating (-I, +R) | ortho, para |

| -CH₂Br | C2 | Weakly Deactivating (-I) | ortho, para |

Considering the positions on the ring (C1-Br, C2-CH₂Br, C4-NO₂), the available positions for substitution are C3, C5, and C6.

Position C3 is meta to -Br and ortho to -CH₂Br and -NO₂.

Position C5 is para to -CH₂Br, meta to -NO₂, and ortho to -Br.

Position C6 is ortho to -Br and para to -NO₂.

The powerful deactivating effect of the nitro group at C4 will strongly disfavor substitution at its ortho positions (C3 and C5) and its para position (C1, already substituted). The bromine at C1 directs to C2 (substituted) and C6. The bromomethyl group at C2 directs to C1 (substituted) and C3. Therefore, substitution is most likely to occur at the positions least deactivated, which are typically ortho/para to the ortho, para-directors, while avoiding positions strongly deactivated by the nitro group.

Formation of Derivatives via Functional Group Transformations

The high reactivity of the bromomethyl group is the primary route for synthesizing derivatives of this compound. This allows for the introduction of various functional groups through nucleophilic substitution.

Reactions with nitrogen and sulfur nucleophiles are particularly common for benzylic halides, leading to the formation of benzylamines and thioethers, respectively.

Reactions with Amines: Primary and secondary amines readily react with the bromomethyl group in an Sₙ2 reaction to yield the corresponding secondary or tertiary benzylamines. These reactions are fundamental in building more complex molecular architectures.

Reactions with Sulfur-Containing Nucleophiles: Sulfur nucleophiles are known to be particularly effective in substitution reactions. msu.edu Thiols (R-SH), in the presence of a base, form highly nucleophilic thiolate anions (R-S⁻) that rapidly displace the benzylic bromide to form stable thioethers.

In a specific example involving 2,2'-Disulfanediyldianiline , the two primary amine (-NH₂) groups can act as nucleophiles. The reaction would likely proceed via nucleophilic attack of one of the amino groups on the benzylic carbon of this compound. Depending on the stoichiometry of the reactants, either a mono-substituted or a di-substituted product could be formed. In a 1:1 molar ratio, the primary product would be the result of one molecule of the aniline (B41778) derivative reacting with one molecule of the benzyl bromide. If an excess of the benzyl bromide is used, a second substitution on the other amino group is possible.

| Reactant | Product with this compound |

| Primary Amine (R-NH₂) | N-(1-bromo-4-nitrobenzyl)-R-amine |

| Thiol (R-SH) / Base | (1-bromo-4-nitrobenzyl)(R)sulfane |

| 2,2'-Disulfanediyldianiline (1 eq.) | N-(1-bromo-4-nitrobenzyl)-2-((2-aminophenyl)disulfanyl)aniline |

The products listed are based on expected chemical reactivity.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound contains two key reactive sites for potential intramolecular reactions: the bromine atom on the aromatic ring and the bromomethyl group. The presence of the electron-withdrawing nitro group significantly influences the electron density of the benzene ring and the reactivity of the benzylic position.

Theoretical Intramolecular Pathways:

While specific experimental data for this compound is scarce, several potential intramolecular pathways can be hypothesized based on the principles of neighboring group participation and the known reactivity of similar compounds.

One plausible, though likely challenging, pathway could involve the intramolecular displacement of the benzylic bromide by the ortho-bromine atom. This would necessitate the formation of a highly strained, three-membered bromonium ion intermediate. The feasibility of such a reaction would be heavily dependent on the reaction conditions, particularly the presence of a strong Lewis acid to facilitate the departure of the benzylic bromide.

Another theoretical possibility could involve rearrangement of the carbocation formed upon the departure of the benzylic bromide. However, the formation of a primary benzylic carbocation is generally unfavorable, and the strong deactivating effect of the nitro group would further destabilize such an intermediate, making this pathway less probable under typical solvolytic conditions.

It is important to note that in related nitrobenzyl systems, intramolecular reactions involving the nitro group itself have been observed. For instance, the solvolysis of o-nitrobenzyl bromide has been shown to proceed with intramolecular nucleophilic assistance from the ortho-nitro group, leading to the formation of o-nitrosobenzaldehyde. This suggests that the nitro group in this compound could potentially participate in intramolecular processes, although the presence of the additional bromine substituents would undoubtedly influence the reaction course.

Comparative Reactivity and Mechanistic Insights from Analogous Systems:

Studies on the solvolysis of substituted benzyl halides provide some context for the potential reactivity of this compound. The rate of solvolysis and the potential for neighboring group participation are highly sensitive to the nature and position of the substituents on the aromatic ring.

For example, research on the solvolysis of o-nitrobenzyl bromide compared to its p-nitro isomer has revealed the complex role of the ortho-nitro group. While typically deactivating, under certain conditions, it can act as an internal nucleophile. The additional bromine atom at the 2-position in the target molecule would introduce further steric hindrance and electronic effects, the net result of which on potential intramolecular pathways has not been experimentally determined.

Data on Intramolecular Reactions:

As of the latest literature review, specific data tables detailing yields, reaction conditions, and product distributions for the intramolecular cyclization or rearrangement of this compound are not available. The following table is a hypothetical representation of data that would be necessary to fully characterize such reactions, should they be experimentally observed.

| Hypothetical Reaction | Conditions | Major Product(s) | Yield (%) | Mechanistic Pathway |

| Intramolecular Cyclization | Lewis Acid (e.g., AgBF4), Inert Solvent | [Hypothetical Cyclic Product] | [Undetermined] | Neighboring Group Participation |

| Rearrangement | High Temperature, Non-nucleophilic Solvent | [Hypothetical Rearranged Isomer] | [Undetermined] | Carbocation Rearrangement |

Future research in this area would be invaluable to elucidate the intricate reactivity of this poly-substituted nitrobenzene (B124822) and to explore the potential for synthesizing novel heterocyclic structures through its intramolecular transformations.

Structural Elucidation and Conformational Analysis of 1 Bromo 2 Bromomethyl 4 Nitrobenzene

Single-Crystal X-ray Diffraction Studies of Related Nitrobenzene (B124822) Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ub.edu By examining the crystal structures of analogous compounds, such as 1-bromo-4-methyl-2-nitrobenzene and other substituted bromonitrobenzenes, we can reliably infer the key geometric parameters and packing behaviors of 1-Bromo-2-(bromomethyl)-4-nitrobenzene.

The molecular geometry of substituted nitrobenzenes is influenced by the electronic and steric effects of the substituents on the aromatic ring. researchgate.netresearchgate.net In related structures, the benzene (B151609) ring often shows minor distortions from perfect hexagonal symmetry to accommodate the various functional groups.

Analysis of the crystal structure of 1-bromo-4-methyl-2-nitrobenzene provides a strong model for the expected bond lengths and angles in this compound. nih.govresearchgate.net The C-N bond connecting the nitro group to the ring is typically around 1.47 Å, while the N-O bonds are approximately 1.22 Å. researchgate.net The C-Br bond length is expected to be consistent with typical aromatic C-Br distances. The bond parameters from gas-phase electron diffraction of nitrobenzene and the single-crystal study of 1-bromo-4-methyl-2-nitrobenzene are presented below as a reference.

| Parameter | Typical Value (Nitrobenzene, GED) researchgate.net | Reference Value (1-Bromo-4-methyl-2-nitrobenzene) researchgate.net | Expected Value for Target Compound |

|---|---|---|---|

| C-C (aromatic, avg.) | 1.391 Å | ~1.38 Å | ~1.38 - 1.39 Å |

| C-N | 1.468 Å | 1.468(9) Å | ~1.47 Å |

| N-O (avg.) | 1.223 Å | ~1.22 Å | ~1.22 Å |

| C-Br (aromatic) | - | 1.890(7) Å | ~1.89 Å |

| C-C (exocyclic, CH2Br) | - | - | ~1.51 Å |

| C-Br (aliphatic, CH2Br) | - | - | ~1.94 Å |

| ∠ O-N-O | 124.2° | 124.0(7)° | ~124° |

| ∠ C-C-N | 118.2° | 120.3(6)° | ~119-120° |

A key conformational feature of nitrobenzene derivatives is the dihedral angle between the plane of the nitro group and the plane of the aromatic ring. libretexts.org This angle is highly sensitive to the steric hindrance imposed by adjacent (ortho) substituents. nih.govresearchgate.net While nitrobenzene itself is largely planar, bulky ortho groups can force the nitro group to twist out of the ring's plane. researchgate.netunpatti.ac.id

In the case of 1-bromo-4-methyl-2-nitrobenzene, where a methyl group is ortho to the nitro group, the dihedral angle is found to be 14.9(11)°. nih.govresearchgate.net For pentamethylnitrobenzene, with two ortho methyl groups, this angle increases dramatically to 86.1(5)°. nih.gov Given that the -CH2Br group in this compound is sterically more demanding than a methyl group, a significant dihedral angle, likely greater than 15°, is expected. This twisting can influence the degree of electronic conjugation between the nitro group and the benzene ring.

| Compound | Ortho Substituent(s) | Dihedral Angle (NO₂ vs. Ring) | Reference |

|---|---|---|---|

| Nitrobenzene | -H | Planar / Near Planar | researchgate.net |

| 4-Methyl-2-nitroaniline | -NH₂ | 3.2(3)° | nih.gov |

| 1-Bromo-4-methyl-2-nitrobenzene | -CH₃ | 14.9(11)° | nih.govresearchgate.net |

| 2-Bromo-3-nitrotoluene | -CH₃, -Br | 54.1(4)° | nih.gov |

| Pentamethylnitrobenzene | -CH₃, -CH₃ | 86.1(5)° | nih.gov |

The crystal packing of nitrobenzene derivatives is governed by a variety of non-covalent interactions. The insertion of nitro and bromo groups into a benzene ring introduces possibilities for specific intermolecular contacts that dictate the supramolecular architecture. rsc.org

Common interactions observed in related crystal structures include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors, often interacting with aromatic or aliphatic C-H donors from neighboring molecules to form extended networks. rsc.org

Halogen Bonding: The bromine atoms can participate in various types of halogen bonds, such as Br···O, Br···Br, and Br···π interactions. researchgate.net The C-Br···Br-C interaction, in particular, is dominated by dispersion and electrostatic forces. rsc.org

π-π Stacking: The aromatic rings can stack upon one another, an interaction driven primarily by dispersion forces. rsc.orgnih.gov The presence of the polar nitro group can lead to slipped-parallel or antiparallel stacking arrangements to optimize electrostatic interactions. nih.gov

For this compound, it is anticipated that a combination of C-H···O hydrogen bonds involving the nitro group and halogen interactions involving both the aromatic and aliphatic bromine atoms will be the dominant structure-directing motifs.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the molecular structure and providing further details on the functional groups and conformational properties of the title compound.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For this compound, the predicted spectra would exhibit characteristic signals confirming the substitution pattern.

¹H NMR: The spectrum is expected to show signals for three distinct aromatic protons and one signal for the benzylic protons. The strong electron-withdrawing effect of the nitro group will deshield the aromatic protons, shifting them downfield. The proton ortho to the nitro group (H-3) would likely be the most downfield, followed by the proton ortho to the bromo group (H-6), and finally the proton meta to the nitro group (H-5). These three protons would form a complex splitting pattern. The bromomethyl (-CH₂Br) protons would appear as a sharp singlet, typically in the range of 4.5-4.9 ppm.

¹³C NMR: The spectrum should display six signals for the aromatic carbons and one for the bromomethyl carbon. The carbon atoms attached to the substituents (ipso-carbons) will have their chemical shifts significantly affected. The carbon bearing the nitro group (C-4) is expected to be highly deshielded, while the carbons attached to the bromine atoms (C-1 and the -CH₂) will also show characteristic shifts.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

|---|---|---|---|---|

| ¹H | -CH₂Br | ~4.7 - 4.9 | Singlet (s) | Benzylic protons adjacent to bromine. |

| ¹H | H-3 | ~8.3 - 8.5 | Doublet (d) | Ortho to NO₂ group, deshielded. |

| ¹H | H-5 | ~8.0 - 8.2 | Doublet of Doublets (dd) | Meta to NO₂ and ortho to Br. |

| ¹H | H-6 | ~7.8 - 7.9 | Doublet (d) | Ortho to Br group. |

| ¹³C | -CH₂Br | ~30 - 35 | - | Aliphatic carbon attached to bromine. |

| ¹³C | C-1, C-2, C-3, C-4, C-5, C-6 | ~120 - 150 | - | Aromatic region, with C-NO₂ and C-Br being most deshielded. |

Note: Predicted chemical shifts are estimates based on data from related compounds like 1-bromo-4-nitrobenzene (B128438) and general substituent effects. chemicalbook.comstackexchange.com

Key expected vibrational modes, based on studies of 1-bromo-4-nitrobenzene, include: irjet.netresearchgate.net

Nitro Group Vibrations: The most prominent bands will be the asymmetric and symmetric stretching vibrations of the NO₂ group, typically appearing near 1530-1515 cm⁻¹ and 1350-1340 cm⁻¹, respectively.

C-Br Vibrations: The stretching vibration for the aromatic C-Br bond is expected in the far-infrared region, while the C-Br stretch of the bromomethyl group would likely appear in the 700-500 cm⁻¹ range.

Aromatic Ring Vibrations: C-H stretching vibrations are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ are characteristic of the substitution pattern.

CH₂ Group Vibrations: The asymmetric and symmetric stretching of the CH₂ group will be observed around 2950 cm⁻¹ and 2870 cm⁻¹, respectively, with bending (scissoring) vibrations near 1450 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Ring |

| CH₂ Asymmetric Stretch | ~2950 | -CH₂Br |

| CH₂ Symmetric Stretch | ~2870 | -CH₂Br |

| NO₂ Asymmetric Stretch | 1530 - 1515 | -NO₂ |

| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring |

| CH₂ Bend (Scissoring) | ~1450 | -CH₂Br |

| NO₂ Symmetric Stretch | 1350 - 1340 | -NO₂ |

| C-H Out-of-Plane Bend | 900 - 700 | Aromatic Ring |

| C-Br Stretch (Aliphatic) | 700 - 500 | -CH₂Br |

Note: Wavenumbers are based on typical ranges and data from analogous compounds. irjet.netresearchgate.net

Mass Spectrometry (MS-ESI, HRMS-APCI, GC-MS, LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound" by providing detailed information about its molecular weight and fragmentation patterns. While specific experimental mass spectra for "this compound" are not widely available in public databases, its mass spectrometric behavior can be reliably predicted based on its structure and data from its isomers, such as "2-Bromo-1-(bromomethyl)-4-nitrobenzene" and "4-Bromo-2-(bromomethyl)-1-nitrobenzene" sigmaaldrich.comnih.govnih.gov. The presence of two bromine atoms and a nitro group results in characteristic isotopic patterns and fragmentation pathways.

The molecular formula of "this compound" is C7H5Br2NO2, with a monoisotopic mass of 292.86870 Da and a molecular weight of approximately 294.93 g/mol sigmaaldrich.comnih.gov.

Molecular Ion Analysis

In mass spectrometry, the molecular ion peak (M+) of "this compound" is expected to exhibit a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic triplet of peaks for the molecular ion:

[M]+• : The peak corresponding to the molecule with two 79Br isotopes.

[M+2]+• : The peak for the molecule containing one 79Br and one 81Br isotope. This peak is expected to be the most abundant in the cluster.

[M+4]+• : The peak representing the molecule with two 81Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. High-resolution mass spectrometry (HRMS) techniques, such as HRMS-APCI (Atmospheric Pressure Chemical Ionization), would be able to confirm the elemental composition of the molecular ion with high accuracy. For instance, the exact mass of the [M]+• ion is calculated to be 292.86870 Da nih.gov.

Table 1: Expected Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Expected m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]+• | C7H5(79Br)2NO2 | ~293 | ~25 |

| [M+2]+• | C7H5(79Br)(81Br)NO2 | ~295 | ~50 |

| [M+4]+• | C7H5(81Br)2NO2 | ~297 | ~25 |

This table is interactive. You can sort and filter the data.

Fragmentation Analysis

The fragmentation of "this compound" under various ionization conditions (such as electron ionization in GC-MS or collision-induced dissociation in LC-MS/MS) can provide valuable structural information. The fragmentation is dictated by the weakest bonds and the most stable resulting fragments.

Common Fragmentation Pathways:

Loss of a Bromine Atom: A common fragmentation pathway for organobromine compounds is the cleavage of a C-Br bond. The loss of a bromine radical from the molecular ion would result in a fragment ion [M-Br]+. Given the two bromine atoms are in different chemical environments (one on the aromatic ring and one on the methyl group), two distinct [M-Br]+ fragments could be formed.

Loss of the Bromomethyl Group: Cleavage of the bond between the aromatic ring and the bromomethyl group can lead to the formation of a bromonitrobenzene cation or a bromomethyl radical, and vice versa.

Loss of the Nitro Group: Nitroaromatic compounds frequently exhibit the loss of the nitro group (NO2) as a radical, leading to a fragment at [M-NO2]+. Further fragmentation could involve the loss of nitric oxide (NO) or nitrous acid (HNO2).

Benzylic Cleavage: The bromomethyl group provides a site for benzylic cleavage, which is a favorable fragmentation pathway. This could lead to the formation of a stable benzyl-type cation.

While GC-MS data for the specific isomer "2-Bromo-1-(bromomethyl)-4-nitrobenzene" is noted in databases like SpectraBase, detailed public fragmentation data is limited nih.gov. However, based on general principles of mass spectrometry, a hypothetical fragmentation pattern can be proposed.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z (for 79Br) | Notes |

|---|---|---|---|

| [C7H5Br2NO2]+• | Molecular Ion | 293 | Exhibits characteristic 1:2:1 isotopic pattern at m/z 293, 295, 297. |

| [C7H5BrNO2]+ | Loss of Br• from bromomethyl group | 214 | Isotopic peak at m/z 216. |

| [C7H5Br2]+ | Loss of NO2• | 247 | Isotopic peaks at m/z 249, 251. |

| [C6H4BrNO2]+ | Loss of CH2Br• | 201 | Isotopic peak at m/z 203. |

| [C7H5Br2NO]+• | Loss of O | 277 | Isotopic peaks at m/z 279, 281. |

| [C6H4Br]+ | Loss of CH2Br• and NO2• | 155 | Isotopic peak at m/z 157. |

This table is interactive. You can sort and filter the data.

LC-MS and MS-ESI Analysis:

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of nitroaromatic compounds, which can be thermally unstable and thus less suitable for GC-MS rsc.org. Electrospray ionization (ESI) is a soft ionization technique that often results in less fragmentation and a more prominent molecular ion peak, which is beneficial for molecular weight determination. In negative ion mode ESI-MS, nitroaromatic compounds can be readily detected. Tandem mass spectrometry (MS/MS) following ESI can be used to induce and analyze fragmentation, providing detailed structural insights.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2 Bromomethyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, providing a robust balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for halogenated nitrobenzene (B124822) derivatives are frequently performed using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311++G(d,p). irjet.net This level of theory has been shown to yield excellent agreement with experimental data for related molecules. irjet.net

The first step in the theoretical characterization of a molecule is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms—the structure corresponding to a minimum on the potential energy surface. youtube.com For 1-Bromo-2-(bromomethyl)-4-nitrobenzene, this process would calculate the equilibrium bond lengths, bond angles, and dihedral (torsional) angles.

Due to steric hindrance between the adjacent bromo, bromomethyl, and nitro groups, the molecule is not expected to be perfectly planar. In similar ortho-substituted nitrobenzenes, such as 1-bromo-4-methyl-2-nitrobenzene, crystal structure analysis reveals that the nitro group is twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net A similar conformational adjustment would be anticipated for this compound to minimize steric repulsion, which would be quantified by the C-C-N-O dihedral angle. Conformational analysis would also explore the rotational barrier of the bromomethyl group.

| Parameter Type | Specific Bond/Angle | Predicted Significance |

| Bond Lengths | C-Br, C-N, N-O, C-C(ring), C-C(benzyl) | Reflects bond order and strength. |

| Bond Angles | C-C-C(ring), C-C-N, O-N-O, C-C-C(benzyl) | Defines the fundamental geometry. |

| Dihedral Angles | C-C-N-O, C-C-C-Br(methyl) | Determines the molecule's 3D shape and conformation. |

This table outlines the types of geometric parameters determined through DFT-based geometry optimization. The precise values for this compound would be outputs of such a calculation.

Following successful geometry optimization, a vibrational frequency calculation is typically performed. This analysis serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. irjet.net

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic frequencies would include the symmetric and asymmetric stretching of the nitro (NO₂) group, stretching of the aromatic C-H and C-C bonds, and the stretching vibrations of the C-Br bonds. irjet.net These theoretical predictions are invaluable for interpreting experimental spectra.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

| C-H Aromatic Stretch | 3100 - 3000 | Benzene Ring |

| NO₂ Asymmetric Stretch | 1570 - 1500 | Nitro Group |

| NO₂ Symmetric Stretch | 1370 - 1300 | Nitro Group |

| C-N Stretch | 870 - 810 | Nitro Group |

| C-Br Stretch | 650 - 485 | Bromo Substituents |

This table presents typical wavenumber ranges for key functional groups found in the target molecule, based on established spectroscopic data for similar compounds. irjet.netresearchgate.net

Ab Initio Molecular Orbital Calculations for Electronic Structure Determination

Ab initio (Latin for "from the beginning") molecular orbital methods, such as Hartree-Fock (HF) theory, provide a foundational approach to solving the electronic Schrödinger equation without reliance on empirical parameters. While DFT often provides higher accuracy for a given computational cost, ab initio calculations are crucial for theoretical benchmarking and are sometimes used in conjunction with DFT. These methods form the basis for more advanced, highly correlated techniques that can offer a deeper understanding of a molecule's electronic structure and properties.

Applications of 1 Bromo 2 Bromomethyl 4 Nitrobenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Frameworks

The unique substitution pattern of 1-Bromo-2-(bromomethyl)-4-nitrobenzene and its related isomers makes it an important starting material for the construction of intricate molecular architectures. The differential reactivity of the benzylic bromide versus the aryl bromide, combined with the directing effects of the nitro group, provides chemists with precise control over synthetic pathways, enabling the creation of diverse and functionally complex organic compounds.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Bromo-nitroaromatic compounds are key intermediates in the synthesis of various heterocyclic systems, including oxadiazoles (B1248032) and triazoles.

Triazole Derivatives: A related compound, 1-(bromomethyl)-4-nitrobenzene, is instrumental in the synthesis of 1,2,3-triazole derivatives. nih.gov The process begins with the conversion of the bromomethyl group into an azide (B81097) intermediate. nih.gov This azide then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various terminal alkynes to yield 1,4-disubstituted triazoles exclusively. nih.gov This method has been successfully employed to create a series of 4-(4-nitrophenyl)-1H-1,2,3-triazole analogs, which have been investigated for their potential as antitrypanosomal agents. nih.gov One notable derivative, a peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole, showed significant efficacy against T. cruzi with no observed cytotoxicity in mammalian cells. nih.gov

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. ijsrst.com The synthesis of these heterocycles often involves the cyclization of intermediate compounds. For instance, various 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and evaluated as potential anti-breast cancer agents. nih.gov Similarly, other research has focused on synthesizing 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 –yl)methyl]aniline compounds, which were derived from p-bromo aniline (B41778) and showed notable antibacterial and antifungal activities. jyoungpharm.org These examples highlight the role of bromo-nitroaromatic precursors in building complex oxadiazole frameworks.

Table 1: Synthesis of Heterocyclic Systems from Related Bromo-nitroaromatic Precursors

| Precursor Compound | Heterocyclic System | Synthetic Method | Potential Application |

|---|---|---|---|

| 1-(Bromomethyl)-4-nitrobenzene | 1,2,3-Triazole | Azide formation followed by CuAAC reaction | Antitrypanosomal agents nih.gov |

| 2-Bromo-3-nitrobenzoic acid | 1,3,4-Oxadiazole | Multi-step synthesis and cyclization | Anti-breast cancer agents nih.gov |

| p-Bromo aniline | 1,3,4-Oxadiazole | Multi-step synthesis and cyclization | Antibacterial, Antifungal jyoungpharm.org |

The electronic properties conferred by the nitro and bromo substituents make this compound and its isomers valuable for creating materials with specific optical and electronic characteristics. One of the most significant applications is in the development of chromophores with two-photon absorption (TPA) properties.

TPA is a nonlinear optical process where a molecule absorbs two photons simultaneously, leading to an electronic excitation. lanl.gov This phenomenon is crucial for applications such as 3D optical data storage, in vivo imaging, and photodynamic therapy. lanl.gov The efficiency of TPA is highly dependent on the molecular structure, particularly the presence of electron donor-acceptor groups connected by a π-conjugated system. ucf.edu

Research into bromo-chalcone derivatives has shown that substituents significantly affect the TPA cross-section. lasphys.com In a related synthesis, derivatives of 1-(5-Bromo-2-nitrophenyl)ethan-1-one have been used to create a new generation of "caged" calcium compounds. acs.org These compounds are designed to release calcium ions upon stimulation and possess TPA properties in the near-IR region, making them suitable for biological applications. acs.org The bromo-nitrophenyl moiety serves as a critical component of the photolabile protecting group, demonstrating the role of such structures in designing advanced photoactive materials. acs.org

Utility in Supramolecular Chemistry and Materials Science

The structural features of this compound lend themselves to applications in supramolecular chemistry and materials science. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used for the rational design of crystal structures and complex supramolecular assemblies. The nitro group can engage in dipole-dipole interactions and hydrogen bonding, further guiding the self-assembly of molecules into ordered, functional superstructures.

The ability to serve as a precursor for larger, functional molecules, such as those with TPA properties, is a direct application in materials science. lanl.govlasphys.com By incorporating this bromo-nitroaromatic scaffold into polymers, dendrimers, or other complex architectures, researchers can develop new materials with tailored optical, electronic, and physical properties for use in photonics and advanced electronics.

Role in the Preparation of Scaffolds for Biological Research (e.g., Insecticidal Pyrethroid Moieties via related compounds)

In addition to applications in medicinal chemistry, bromo-nitroaromatic compounds are used as intermediates in the synthesis of agrochemicals. A closely related compound, 1-Bromo-4-methyl-2-nitrobenzene, has been identified as a key synthetic intermediate in the production of pyrethroid insecticides. researchgate.netnih.gov

Specifically, this compound is a precursor for the synthesis of 4-methoxymethylbenzyl alcohol containing bromine. nih.gov This alcohol is a crucial moiety that imparts insecticidal activity to pyrethroids. researchgate.netnih.gov The synthetic pathway leverages the specific arrangement of substituents on the benzene (B151609) ring to build the necessary scaffold for the final active ingredient. This demonstrates the practical utility of such bromo-nitroaromatic compounds in creating molecules with significant biological activity relevant to agricultural applications.

Table 2: Application in the Synthesis of Biological Scaffolds

| Intermediate Compound | Target Moiety | Biological Application |

|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | 4-methoxymethylbenzyl alcohol (brominated) | Insecticidal Pyrethroids researchgate.netnih.gov |

Analytical Research for Detection and Quantification of 1 Bromo 2 Bromomethyl 4 Nitrobenzene

Development of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the identification and quantification of chemical compounds in various matrices. The most common of these for organic molecules are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

A comprehensive search of scientific literature and databases indicates that no specific GC-MS methodologies have been published for the analysis of 1-Bromo-2-(bromomethyl)-4-nitrobenzene. While GC-MS is a standard and effective technique for the analysis of semi-volatile and volatile organic compounds, including many nitroaromatic and halogenated species, detailed research findings outlining optimal parameters such as column type, temperature programming, and mass spectrometry settings (e.g., ionization mode, mass-to-charge ratios for selected ion monitoring) for this specific compound are not available.

A PubChem entry for the isomeric compound, 2-Bromo-1-(bromomethyl)-4-nitrobenzene, indicates the existence of a GC-MS spectrum, but the underlying experimental methodology is not provided. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Similarly, there is a lack of published LC-MS methodologies specifically developed for the detection and quantification of this compound. LC-MS is a versatile technique suitable for a broad range of compounds, particularly those that are non-volatile or thermally labile. However, research detailing the application of LC-MS for this compound, including the selection of an appropriate stationary phase, mobile phase composition, and mass spectrometry conditions, has not been identified in the public domain.

Quantitative Analysis and Method Validation in Research Contexts

Method validation is a critical aspect of analytical chemistry, ensuring that a developed method is reliable, reproducible, and fit for its intended purpose. This process involves establishing key parameters, including the limits of detection and quantification.

Establishing Limits of Detection and Quantification

There is no available data in peer-reviewed literature that establishes the limits of detection (LOD) and limits of quantification (LOQ) for this compound using any analytical technique. Such data is fundamental for trace-level analysis and would be a key component of any validated analytical method. The absence of this information indicates that formal quantitative analysis and method validation for this specific compound have not been reported.

Research on Structural Alerts and Their Implications for Analytical Method Development

Structural alerts are molecular substructures or fragments that are known to be associated with certain types of toxicity or reactivity. The identification of such alerts can have implications for the development of analytical methods, for instance, by indicating potential instability or reactivity that might need to be considered during sample preparation and analysis.

A review of the literature shows no specific research into the structural alerts of this compound and how they might influence the development of analytical methods. While the nitroaromatic and brominated functional groups present in the molecule are recognized structural alerts in the context of toxicology, their specific implications for analytical methodology (e.g., potential for degradation in the injector port of a gas chromatograph or ion source of a mass spectrometer) have not been investigated for this compound.

Q & A

Q. What are the established synthetic routes for 1-bromo-2-(bromomethyl)-4-nitrobenzene, and how do their yields compare?

The compound can be synthesized via two primary routes:

- Route 1 : Starting from 2-bromo-5-nitrotoluene , which undergoes bromination at the methyl group. This method achieves a moderate yield of ~67% .

- Route 2 : Derived from 3-nitrotoluene , though specific yield data are not explicitly reported in the literature.

Methodological Insight : Optimize reaction conditions (e.g., brominating agents, temperature, and solvent polarity) to enhance yield. Characterization via NMR (e.g., distinguishing between bromine substituents) and HPLC for purity assessment is critical .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : Nitroaromatic compounds are prone to photodegradation. Store in amber vials at -20°C to minimize decomposition.

- Moisture Sensitivity : Bromine substituents may hydrolyze in humid environments. Use desiccants or inert atmospheres for long-term storage .

Methodological Note : Periodically reassay stored samples via TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. What are the mechanistic implications of its reactivity in nucleophilic substitution reactions?

The bromomethyl group is highly electrophilic, favoring S2 reactions with nucleophiles (e.g., amines, thiols). The nitro group meta to the bromine exerts a strong electron-withdrawing effect, further activating the adjacent bromomethyl site.

Q. Experimental Design :

Q. How does the compound’s crystal structure inform its intermolecular interactions?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals packing motifs (e.g., halogen bonding between Br atoms and nitro groups) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can correlate melting points (e.g., ~361–363 K for analogs) with lattice stability .

Data Contradiction Note : Commercial suppliers like Sigma-Aldrich do not provide crystallographic data, necessitating in-house structural studies .

Q. What strategies mitigate challenges in chromatographic separation of its derivatives?

Q. How does its electronic structure influence spectroscopic and catalytic properties?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic aromatic substitution at the para-nitro position) .

- Catalytic Applications : The nitro group can act as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .

Q. What are the limitations of using this compound in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.